molecular formula C18H17N3OS B2421891 N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-16-7

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2421891
CAS No.: 391226-16-7
M. Wt: 323.41
InChI Key: AEOFIXNGNALKHA-UHFFFAOYSA-N
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Description

N-[5-(2,4,6-Trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure of high significance in modern medicinal chemistry due to its demonstrated pharmacological potential . This compound is specifically engineered for research applications, particularly in the field of oncology. Its core value lies in its mechanism of action as an inhibitor of 15-lipoxygenase-1 (15-LOX-1) . The 15-LOX enzyme and its metabolites, derived from the arachidonic acid cascade, play a confirmed role in the pathogenesis of neoplastic diseases, including colorectal, skin, pancreatic, and renal cancers . By targeting this pathway, this compound provides researchers with a valuable tool for investigating tumor promotion, progression, and metastatic disease . The 1,3,4-thiadiazole nucleus is a privileged structure in drug discovery, known for its bioisosteric properties and its presence in compounds exhibiting a wide spectrum of biological activities, with anticancer being a primary focus . The specific substitution pattern on the phenyl ring of the thiadiazole core is a critical determinant of biological activity, influencing electronic properties and steric interactions to optimize binding affinity and potency against molecular targets like 15-LOX-1 . This reagent is offered exclusively for non-human research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-9-12(2)15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOFIXNGNALKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with hydrazine hydrate to form the corresponding thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamide or thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,6-Trimethylphenyl)formamide: A related compound with similar structural features but different biological activities.

    2,4,6-Trimethylphenol: Another compound with a 2,4,6-trimethylphenyl group but lacking the thiadiazole and benzamide moieties.

Uniqueness

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the thiadiazole and benzamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets, making it a versatile compound in scientific research .

Biological Activity

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its interaction with various biological pathways.

Chemical Structure

The compound features a thiadiazole ring substituted with a 2,4,6-trimethylphenyl group and a benzamide moiety. This structural arrangement is crucial for its biological activity.

Property Description
IUPAC Name This compound
Molecular Formula C16H21N3OS
Molecular Weight 305.42 g/mol

The biological activity of this compound is attributed to its ability to modulate specific molecular targets. The thiadiazole ring interacts with enzymes and receptors involved in inflammatory pathways and cancer cell signaling.

  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in the inflammatory process.
  • Anticancer Properties : It can induce apoptosis in cancer cells by disrupting cellular processes related to cell cycle regulation.

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : It also displayed antifungal properties against strains like Candida albicans.

Anticancer Activity

Research indicates that this compound has potential anticancer effects:

  • Cytotoxicity Studies : In vitro studies revealed that the compound exhibits cytotoxic activity against several cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).
  • Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of the compound on MCF-7 and U-937 cell lines. The results showed IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
  • Antimicrobial Evaluation :
    • Another study focused on the antibacterial and antifungal activities of related thiadiazole compounds. The findings highlighted that certain derivatives exhibited higher potency than traditional antibiotics against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of benzamidoacetic acid derivatives with thiosemicarbazide under reflux with phosphorus oxychloride (POCl₃). Microwave-assisted methods significantly reduce reaction time (15–20 minutes vs. 15–18 hours conventionally) and improve yields (70–85%) by enabling solvent-free conditions with catalytic glacial acetic acid . Key parameters include:

MethodTimeYield (%)Key Conditions
Conventional reflux15–18 h60–75POCl₃, acetonitrile, 80–90°C
Microwave irradiation15–20 min70–85Solvent-free, 300 W power
  • Critical Analysis : Microwave methods reduce side-product formation but require precise temperature control to avoid decomposition of the thiadiazole ring .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization involves:

  • FT-IR : Confirms amide C=O stretches (~1670 cm⁻¹) and thiadiazole C-S-C vibrations (~680 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.4 ppm) on the trimethylphenyl moiety. ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiadiazole carbons (~155–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 357.86 for C₁₈H₁₆ClN₃OS) validate purity .

Q. What in vitro assays are used to evaluate its anticancer activity?

  • Methodological Answer : Standard protocols include:

  • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., SK-MEL-2, HL-60, MCF-7) with GI₅₀ values compared to Adriamycin. For example, derivatives like 7k and 7l show GI₅₀ = 1.2–1.8 µM .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining confirms caspase-3 activation and mitochondrial membrane disruption .

Advanced Research Questions

Q. How do structural modifications influence anticancer efficacy and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance lipophilicity and target binding (e.g., CDK1 inhibition ).
  • Thiadiazole Substitutions : Bulky aryl groups (e.g., 2,4,6-trimethylphenyl) improve metabolic stability but may reduce solubility .
    • Data Contradiction : While -CF₃ groups increase potency against breast cancer (MCF-7), they show lower activity in glioblastoma (U87) due to blood-brain barrier limitations .

Q. What computational approaches predict pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • Molecular Docking : AutoDock or Schrödinger Suite identifies binding to kinases (e.g., CDK1, EGFR) with binding energies ≤ -8.5 kcal/mol .
  • ADMET Prediction : QikProp evaluates parameters like logP (2.1–3.5), CNS activity (-2 to -1), and hepatotoxicity risks (e.g., CYP3A4 inhibition) .

Q. How are discrepancies in bioactivity data across studies resolved?

  • Methodological Answer : Contradictions arise from:

  • Cell Line Variability : HL-60 (leukemia) often shows higher sensitivity than solid tumors (e.g., HeLa) due to differential expression of pro-apoptotic proteins .
  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability. Standardization using CLSI guidelines minimizes variability .

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